1-Tert-butyl-3-{imidazo[1,2-b]pyridazin-6-yloxy}azetidine
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Overview
Description
1-Tert-butyl-3-{imidazo[1,2-b]pyridazin-6-yloxy}azetidine is a synthetic compound that belongs to the class of imidazo[1,2-b]pyridazinesThe imidazo[1,2-b]pyridazine moiety is a privileged structure in drug design, known for its ability to interact with various biological targets .
Mechanism of Action
Target of Action
Similar compounds, such as imidazo[1,2-a]pyridine derivatives, have been found to act against the human pi3kα active site . PI3Kα is a lipid kinase that plays a crucial role in various cellular functions, including cell proliferation, growth, and differentiation .
Mode of Action
If we consider the action of similar compounds, they inhibit the pi3kα, leading to a decrease in the phosphorylation of akt, a serine/threonine kinase . This inhibition disrupts the PI3K/Akt signaling pathway, which is often overactive in cancer cells, thereby inhibiting cell proliferation and promoting apoptosis .
Biochemical Pathways
The compound likely affects the PI3K/Akt signaling pathway. This pathway is crucial for cell survival and growth. When PI3Kα is inhibited, the production of PIP3 (phosphatidylinositol 3,4,5-triphosphate) is reduced, leading to decreased Akt phosphorylation . This disruption can lead to the induction of apoptosis and inhibition of cell proliferation, particularly in cancer cells where this pathway is often dysregulated .
Result of Action
Based on the action of similar compounds, we can infer that the inhibition of the pi3k/akt pathway could lead to decreased cell proliferation and increased apoptosis, particularly in cancer cells .
Preparation Methods
The synthesis of 1-Tert-butyl-3-{imidazo[1,2-b]pyridazin-6-yloxy}azetidine typically involves multi-step synthetic routes. One common approach includes the formation of the imidazo[1,2-b]pyridazine core followed by the introduction of the azetidine and tert-butyl groups. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). Industrial production methods may employ similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
1-Tert-butyl-3-{imidazo[1,2-b]pyridazin-6-yloxy}azetidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of N-oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the imidazo[1,2-b]pyridazine ring.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of the compound can be synthesized using reagents like sodium iodide in acetone. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
1-Tert-butyl-3-{imidazo[1,2-b]pyridazin-6-yloxy}azetidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its therapeutic potential in treating diseases like multiple myeloma.
Comparison with Similar Compounds
1-Tert-butyl-3-{imidazo[1,2-b]pyridazin-6-yloxy}azetidine can be compared with other imidazo[1,2-b]pyridazine derivatives:
6-Substituted morpholine or piperazine imidazo[1,2-b]pyridazines: These compounds also inhibit TAK1 kinase but may have different selectivity and potency profiles.
Imidazo[1,2-a]pyrimidines: While structurally similar, these compounds have different biological activities and applications. The uniqueness of this compound lies in its specific substitution pattern, which confers distinct biological properties
Properties
IUPAC Name |
6-(1-tert-butylazetidin-3-yl)oxyimidazo[1,2-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O/c1-13(2,3)16-8-10(9-16)18-12-5-4-11-14-6-7-17(11)15-12/h4-7,10H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDUHLFNSZMEBDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CC(C1)OC2=NN3C=CN=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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